4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a fused pyrrolo[3,4-d]pyrimidine-2,5-dione core. Its structure includes a 3,4-dichlorophenyl group at position 4 and a 4-fluorobenzyl substituent at position 4. The dichlorophenyl and fluorobenzyl groups likely enhance lipophilicity and binding affinity compared to simpler aromatic substituents, though this requires experimental validation.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-6-[(4-fluorophenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O2/c20-13-6-3-11(7-14(13)21)17-16-15(23-19(27)24-17)9-25(18(16)26)8-10-1-4-12(22)5-2-10/h1-7,17H,8-9H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIOCQCWFNXVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(3,4-Dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar derivatives:
*Calculated using monoisotopic mass from analogous structures.
Key Observations:
Substituent Effects on Bioactivity: The 4-fluorobenzyl group (target compound and Compound D ) correlates with improved bioactivity compared to 4-chlorobenzyl (Compound C) or methoxybenzyl ( ) substituents. Fluorine’s electronegativity may enhance target binding.
Synthetic Feasibility :
- Microwave-assisted synthesis (referenced in ) is a viable route for such DHPM derivatives, enabling high yields and purity.
Structural Limitations :
- Bulky substituents (e.g., octyl in Compound B, ) reduce solubility, whereas the target compound’s aromatic groups balance lipophilicity and solubility.
Biological Activity
The compound 4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class of compounds. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
Molecular Formula : C20H18Cl2F N3O2
Molecular Weight : 396.28 g/mol
CAS Number : Not specified in the sources
The compound features a pyrrolopyrimidine backbone substituted with dichlorophenyl and fluorobenzyl groups, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the pyrrolopyrimidine class exhibit various biological activities including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory activities
Anticancer Activity
A study investigating similar pyrrolopyrimidine derivatives found that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
Case Study : A derivative of pyrrolopyrimidine was tested against human colorectal carcinoma (HCT-116) and showed IC50 values ranging from 0.1 to 1 µM, indicating potent activity against tumor cells .
Antimicrobial Effects
Pyrrolopyrimidine compounds have also been evaluated for their antimicrobial properties. The presence of halogen substituents (like chlorine and fluorine) is known to enhance the antimicrobial efficacy of organic compounds.
Research Finding : A related study demonstrated that certain pyrimidine derivatives inhibited bacterial growth significantly at low concentrations (IC50 values < 10 µM) against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolopyrimidine derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Example : Similar compounds have shown selective COX-II inhibitory activity with IC50 values as low as 0.52 µM, demonstrating their potential as anti-inflammatory agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
